molecular formula C24H26N2O6 B13005737 3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid

3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid

Cat. No.: B13005737
M. Wt: 438.5 g/mol
InChI Key: MUXUFTSYUNXMBG-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is a complex organic compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.

    Coupling: DIC and NHS in dichloromethane or dimethylformamide (DMF).

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amino acid, while coupling reactions result in the formation of peptides .

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid has several scientific research applications, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Biological Studies: Used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: Employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc and Fmoc groups protect the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
  • 3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid is unique due to its azetidine ring structure, which imparts different chemical and physical properties. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound in specific research and industrial applications .

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid

InChI

InChI=1S/C24H26N2O6/c1-23(2,3)32-21(29)25-24(20(27)28)13-26(14-24)22(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,29)(H,27,28)

InChI Key

MUXUFTSYUNXMBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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